1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing a 6-carbaldehyde isoquinoline building block with the correct regioisomer and pre-installed N-methyl group often proves challenging, forcing researchers into extra synthetic steps or risking impurity-driven false positives. This compound solves that bottleneck with a unique substitution pattern that enables direct, one-step diversification. - Aldehyde at the 6-position permits direct reductive amination, eliminating the protecting group strategies required by the 6-carboxylic acid analog. - Pre-installed N-methyl group bypasses a subsequent N-alkylation step needed with the NH analog (CAS 1150618-26-0). - Suitable for Reissert reaction chemistry and bioorthogonal ligation (hydrazone/oxime formation) inaccessible with the 6-carbonitrile or 6-carboxylic acid analogs. - ≥95% HPLC purity for routine R&D; NLT 98% grade available for late-stage library synthesis and quantitative biochemical studies.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 1374651-73-6
Cat. No. B595569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde
CAS1374651-73-6
Synonyms2-dihydro-2-Methyl-1-oxoisoquinoline-6-carbaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CC(=C2)C=O
InChIInChI=1S/C11H9NO2/c1-12-5-4-9-6-8(7-13)2-3-10(9)11(12)14/h2-7H,1H3
InChIKeyYVSKGJMDBYPHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1374651-73-6: Technical Specification and Procurement Baseline for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde


1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde (CAS 1374651-73-6) is a heterocyclic building block belonging to the 1-oxo-1,2-dihydroisoquinoline class, characterized by a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . The compound possesses an aldehyde group at the 6-position, a ketone at the 1-position, and an N-methyl substituent. This specific substitution pattern distinguishes it from other regioisomeric carbaldehydes (e.g., 4-carbaldehyde, CAS 31588-53-1) and functional group analogs (e.g., 6-carboxylic acid, CAS 1374652-18-2; 6-carbonitrile, CAS 1374651-80-5) within the same core scaffold . The 6-carbaldehyde is listed by multiple suppliers at 95% purity (HPLC) and, from selected vendors, at or above 97% purity with NLT 98% specifications .

Why Generic Isoquinoline Substitution Fails for 1374651-73-6 Procurement


The 1,2-dihydro-2-methyl-1-oxoisoquinoline scaffold is not functionally uniform; biological activity, synthetic utility, and physicochemical properties are highly sensitive to the nature and position of substituents. Monoamine oxidase (MAO) inhibition assays demonstrate that isoquinoline derivatives spanning fully aromatic, 3,4-dihydro, and 1,2,3,4-tetrahydro oxidation states exhibit Ki values ranging from 2 µM to over 130 µM depending on ring saturation and substitution [1]. Within the 1-oxo-1,2-dihydro subclass, exchanging the 6-carbaldehyde for a 6-carboxylic acid (CAS 1374652-18-2) alters the hydrogen bond donor/acceptor profile (C₁₁H₉NO₂ vs. C₁₁H₉NO₃, MW 187.19 vs. 203.19) and predicted pKa from non-ionizable to ~3.78 , fundamentally changing reactivity in condensation and cross-coupling reactions. Similarly, replacing the aldehyde with a carbonitrile at the 6-position (CAS 1374651-80-5, MW 184.20) eliminates the capacity for reductive amination and hydrazone formation that the aldehyde uniquely enables . These differences make simple in-class substitution without experimental validation a high-risk strategy for research reproducibility and downstream synthetic planning.

Quantitative Differentiation Guide for 1374651-73-6 Against Closest Structural Analogs


Regioisomeric Aldehyde Position: 6-Carbaldehyde vs. 4-Carbaldehyde in Dihydroisoquinolinone Scaffolds

The target 6-carbaldehyde regioisomer (C₁₁H₉NO₂, MW 187.19) and the 4-carbaldehyde analog (CAS 31588-53-1, same molecular formula and MW) are constitutional isomers differing solely in the position of the formyl group on the isoquinolinone ring. Despite their identical elemental composition, the 4-carbaldehyde isomer exhibits a predicted boiling point of 380.2±42.0 °C and predicted density of 1.321±0.06 g/cm³ , while the 6-carbaldehyde's predicted properties diverge due to the differential electronic environment imparted by the para- versus ortho-like relationship to the lactam carbonyl. In MAO inhibition studies across extended isoquinoline series, the position of ring substitution is a critical determinant of both potency and selectivity between MAO-A and MAO-B isoforms [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Functional Group Divergence: 6-Carbaldehyde vs. 6-Carboxylic Acid in Dihydroisoquinolinone Series

The target 6-carbaldehyde (C₁₁H₉NO₂, MW 187.19) and the 6-carboxylic acid analog (CAS 1374652-18-2, C₁₁H₉NO₃, MW 203.19) differ by one oxygen atom, yet this single-atom change produces profound differences in physicochemical and reactivity profiles. The carboxylic acid analog has a predicted pKa of 3.78±0.20, making it ionized at physiological pH, with a predicted boiling point of 454.7±45.0 °C and density of 1.357±0.06 g/cm³ . In contrast, the 6-carbaldehyde is a neutral, non-ionizable species capable of undergoing reductive amination, hydrazone/oxime formation, and Wittig-type olefination reactions that are not accessible to the carboxylic acid derivative. The aldehyde also serves as a precursor to the carboxylic acid via oxidation, enabling sequential diversification strategies.

Chemical Biology Lead Optimization Synthetic Methodology

Functional Group Divergence: 6-Carbaldehyde vs. 6-Carbonitrile in Dihydroisoquinolinone Series

The 6-carbonitrile analog (CAS 1374651-80-5, C₁₁H₈N₂O, MW 184.20) replaces the aldehyde with a cyano group, constituting a classic aldehyde-to-nitrile bioisostere pair. While the nitrile can serve as a hydrogen bond acceptor and is a common aldehyde bioisostere in medicinal chemistry, it lacks the capacity for imine, hydrazone, and oxime formation that makes the aldehyde a versatile conjugation handle. In the broader isoquinoline-derived Reissert compound literature, 1,2-dihydroisoquinolines bearing acyl and cyano substituents undergo condensation reactions with aldehydes to form carbonates and esters via alkoxycarbonyl group migration [1], mechanistic pathways that require at least one aldehyde component; substitution of the aldehyde for a nitrile would eliminate this reactivity manifold.

Medicinal Chemistry Click Chemistry Bioisostere Design

MAO Inhibition Class-Level Context for 1-Oxo-1,2-dihydroisoquinoline Scaffolds

The 1-oxo-1,2-dihydroisoquinoline core scaffold to which the target compound belongs has documented monoamine oxidase (MAO) inhibitory activity. In a study of isoquinoline derivatives, specific compounds within this chemotype demonstrated MAO inhibitory activity with IC₅₀ values of 203.228 μmol/L (Compound 5, irreversible inhibition) and 124.137 μmol/L (Compound 8, mixed-type reversible inhibition) [1]. While these specific values are for other isoquinoline derivatives and not the target compound itself, they establish the class-level biological relevance of the 1-oxo-1,2-dihydroisoquinoline scaffold. The fully aromatic isoquinolines as a class showed intermediate MAO-A activity with Ki values between 17-130 μM, while 3,4-dihydroisoquinolines were the most potent subclass (Ki = 2-130 μM) [2]. The target compound's 6-carbaldehyde substitution and N-methylation place it at a distinct position in this SAR landscape relative to other substitution patterns.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Isoquinoline N-Oxide Anticancer Class Evidence Supporting Scaffold Relevance

The isoquinoline pharmacophore, including the 1-oxo-1,2-dihydroisoquinoline core, has demonstrated significant anticancer potential. A 2020 study identified 6- and 7-substituted isoquinoline N-oxides as redox-active, adduct-forming anticancer agents effective against drug-resistant cell lines at nanomolar concentrations [1]. More recently, potent isoquinolinequinone N-oxide derivatives were developed exhibiting nanomolar GI₅₀ against human tumor cell lines, with activity linked to the redox properties of the isoquinoline core [2]. While the target compound itself is not an N-oxide, its 6-carbaldehyde group provides a synthetic entry point for oxidation to the N-oxide or further functionalization toward isoquinolinequinone derivatives. The structural precedent from these studies validates the 6-substituted isoquinoline scaffold as a productive starting point for anticancer agent development.

Cancer Research Drug Resistance Redox Chemistry

Purity Tiers and Procurement Differentiation: NLT 98% vs. Standard 95% Grades

The target compound is commercially available in two primary purity tiers: standard 95% (HPLC) from suppliers such as AKSci and AChemBlock , and NLT 98% (Not Less Than 98%) from MolCore, which specifies ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . A third supplier, CheMenu, lists the compound at 97% purity . This multi-tier availability allows procurement decisions to be matched to specific application requirements: the 95% grade is appropriate for initial synthetic exploration and route scouting, while the NLT 98% grade supports late-stage intermediate synthesis, analytical method development, and studies where impurity profiles must be minimized. In comparison, the 4-carbaldehyde regioisomer is listed primarily at 95% purity , while the 6-carboxylic acid and 6-carbonitrile analogs are available but without the same breadth of documented purity tiers from ISO-certified sources.

Analytical Chemistry Quality Control Chemical Procurement

Optimal Research and Procurement Application Scenarios for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde (CAS 1374651-73-6)


Medicinal Chemistry SAR Campaigns Targeting 6-Substituted Isoquinoline Pharmacophores

The 6-carbaldehyde position is structurally validated in anticancer isoquinoline N-oxide and isoquinolinequinone series where 6-substitution is critical for nanomolar potency against drug-resistant tumor cell lines [1][2]. The aldehyde handle enables parallel library synthesis via reductive amination with diverse amine building blocks, generating arrays of 6-aminomethyl derivatives for systematic SAR exploration. Unlike the 6-carboxylic acid analog (which requires amide coupling with associated protecting group strategies) or the 6-carbonitrile (which requires reduction to the amine prior to further derivatization), the aldehyde permits direct, one-step diversification. Procurement of the NLT 98% purity grade is recommended for late-stage library synthesis to minimize impurity-derived false positives in biological screening.

Reissert-Type Condensation and Isoquinoline Alkaloid Total Synthesis

The Reissert reaction chemistry of 1,2-dihydroisoquinolines is well-established: Reissert compounds (2-acyl-1-cyano-1,2-dihydroisoquinolines) undergo condensation with aldehydes to yield carbonates and rearranged products via alkoxycarbonyl group migration [3]. The target compound's aldehyde group makes it suitable as both a Reissert precursor (via N-acylation/cyanation of the isoquinoline nitrogen) and as a coupling partner in aldehyde-condensation pathways. The 1-oxo-1,2-dihydro core is a direct synthetic precursor to fully aromatic isoquinolines, tetrahydroisoquinoline alkaloids, and N-oxide derivatives [4]. The 6-carbaldehyde specifically provides an entry point to naturally occurring 6-substituted isoquinoline alkaloid scaffolds that are less accessible from the 4-carbaldehyde regioisomer or the 6-carboxylic acid.

Bioconjugation and Chemical Probe Synthesis via Aldehyde-Specific Ligation Chemistry

The aldehyde functional group uniquely enables bioorthogonal ligation strategies—including hydrazone and oxime formation, and reductive amination with lysine residues or amino-functionalized probes—that are inaccessible with the 6-carbonitrile or 6-carboxylic acid analogs. This makes the target compound suitable for synthesizing chemical biology probes, affinity chromatography ligands, and fluorescently labeled derivatives where the isoquinoline core serves as a recognition element . For these applications, the 95% purity grade may be sufficient for initial conjugation method development, while the NLT 98% grade is warranted for final probe characterization and quantitative biochemical studies.

Oxidative Derivatization to Isoquinoline N-Oxides and Quinones for Anticancer Screening

The 6-carbaldehyde serves as a precursor for oxidation to the corresponding N-oxide, a transformation that has yielded potent anticancer agents in the 6- and 7-substituted isoquinoline N-oxide series with nanomolar activity against drug-resistant cells [1][2]. Further oxidative elaboration can generate the isoquinolinequinone pharmacophore, which is present in the natural product families caulibugulones and mansouramycins [2]. The N-methyl group at the 2-position of the target compound is already pre-installed, differentiating it from the unsubstituted 1-oxo-1,2-dihydroisoquinoline-6-carbaldehyde (CAS 1150618-26-0) and eliminating a subsequent N-alkylation step in the synthetic sequence.

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